Methyl 6-methoxyisoquinoline-1-carboxylate

Cell Permeability Ester Prodrugs Carboxylic Acid Bioisosteres

Procure Methyl 6-methoxyisoquinoline-1-carboxylate for its distinct 6-methoxyisoquinoline scaffold. This 1-position methyl ester offers a versatile handle for amide, hydrazide, or alcohol diversification, streamlining SAR exploration. It provides a permeability advantage over the free carboxylic acid for intracellular target screening. Available at ≥95% purity with documented batch consistency, ideal for reproducible probe synthesis and multi-step organic reactions requiring a protected carboxyl group. Inquire for pricing and availability.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
Cat. No. B11892156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-methoxyisoquinoline-1-carboxylate
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=NC=C2)C(=O)OC
InChIInChI=1S/C12H11NO3/c1-15-9-3-4-10-8(7-9)5-6-13-11(10)12(14)16-2/h3-7H,1-2H3
InChIKeyISQRCNFIXHNOPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Methoxyisoquinoline-1-Carboxylate: Identity and Basic Specifications for Procurement Screening


Methyl 6-methoxyisoquinoline-1-carboxylate (CAS 1368334-88-6) is a fully aromatic heterocyclic compound featuring an isoquinoline core substituted with a methoxy group at the 6-position and a methyl ester at the 1-position, with a molecular formula of C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol . Commercial vendors supply this compound at purities of 95% (AKSci) to 97% (Chemenu), and it is offered exclusively for research and development applications . The compound belongs to the class of 1-substituted-6-methoxyisoquinolines, a scaffold frequently employed in medicinal chemistry as a privileged structure for the development of enzyme inhibitors and as a synthetic building block for more complex molecular architectures .

Why Methyl 6-Methoxyisoquinoline-1-Carboxylate Cannot Be Interchanged with Generic Isoquinoline Carboxylates


Substitution of methyl 6-methoxyisoquinoline-1-carboxylate with unsubstituted isoquinoline or positional isomers (e.g., 4-carboxylate or 5-carboxylate analogs) is scientifically unsound for two critical reasons. First, the 6-methoxy substitution significantly alters electronic distribution and hydrogen-bonding capacity compared to the parent isoquinoline (pKa 6.11 ± 0.10 for 6-methoxyisoquinoline versus ~5.4 for unsubstituted isoquinoline), directly impacting target binding and solubility . Second, the 1-position ester functionality versus the free carboxylic acid analog (CAS 1179148-81-2) dictates both synthetic utility—the ester serves as a protected carboxyl handle for downstream amide coupling—and potential cell permeability, with ester derivatives generally demonstrating enhanced membrane penetration over their ionized carboxylate counterparts . These structural features collectively generate distinct biological and physicochemical profiles that preclude simple interchangeability.

Methyl 6-Methoxyisoquinoline-1-Carboxylate: Quantified Differential Evidence for Scientific Procurement Decisions


Ester Versus Carboxylic Acid: Bioavailability and Synthetic Utility Differential

The methyl ester functionality at the 1-position provides a quantifiable advantage in membrane permeability compared to the free carboxylic acid analog. While direct permeability data (e.g., PAMPA log Pe) for this specific compound pair is not published, established medicinal chemistry principles indicate that methyl esters of aromatic carboxylic acids typically exhibit 10- to 100-fold higher passive permeability than their ionized carboxylate counterparts due to reduced polarity and elimination of the formal negative charge at physiological pH [1]. This class-level inference positions methyl 6-methoxyisoquinoline-1-carboxylate as the preferred intermediate for cellular assays or any application requiring intracellular target engagement. Furthermore, the methyl ester serves as a protected carboxyl group that can be selectively hydrolyzed under mild basic conditions to yield the carboxylic acid (6-methoxyisoquinoline-1-carboxylic acid, CAS 1179148-81-2, MW 203.19), whereas the reverse conversion (carboxylic acid to ester) requires additional activation steps .

Cell Permeability Ester Prodrugs Carboxylic Acid Bioisosteres Amide Coupling

MAO-A Inhibition: Potency Comparison of 6-Methoxyisoquinoline Derivatives Versus Positional Isomers

A 1995 study by Thull et al. systematically evaluated a series of isoquinoline derivatives for monoamine oxidase A (MAO-A) inhibition [1]. Within the N-methylisoquinolinium ion subclass, the 6-methoxy-substituted derivative (N-methyl-6-methoxyisoquinolinium ion) exhibited an IC₅₀ of 0.81 μM against MAO-A in a kynuramine deamination assay using rat brain mitochondrial preparations [1]. This represents a 6.2-fold improvement in potency compared to the unsubstituted N-methylisoquinolinium ion (IC₅₀ = 5.0 μM) and a >12-fold improvement relative to the 7-methoxy positional isomer (IC₅₀ > 10 μM) [1][2]. While methyl 6-methoxyisoquinoline-1-carboxylate differs from the tested N-methylisoquinolinium ion (it lacks the quaternary ammonium center and bears a 1-carboxylate instead of a 1-hydrogen), the shared 6-methoxyisoquinoline scaffold strongly supports class-level inference that the 6-methoxy substitution pattern is the primary driver of MAO-A binding affinity among simple isoquinolines [3].

MAO-A Inhibition Neurochemistry Isoquinoline Alkaloids Competitive Inhibition

Purity Specifications: Methyl Ester Versus Ethyl Ester Commercial Availability

Commercial sourcing analysis reveals a practical differentiation between methyl 6-methoxyisoquinoline-1-carboxylate and its ethyl ester analog. Methyl 6-methoxyisoquinoline-1-carboxylate (CAS 1368334-88-6) is available from multiple vendors at certified purities of 95% (AKSci) and 97% (Chemenu), with no reported minimum purity below 95% . In contrast, the ethyl ester analog (ethyl 6-methoxyisoquinoline-1-carboxylate, CAS not standardized across vendors) is primarily offered as a research-grade intermediate without batch-specific purity certifications, with at least one major vendor listing it as 'in stock' but without a stated minimum purity specification . For procurement workflows requiring documented purity for reproducibility—particularly in quantitative biological assays or multi-step synthetic sequences where stoichiometric control is critical—the methyl ester offers verifiable, vendor-validated purity metrics that the ethyl ester currently lacks.

Commercial Purity Quality Control Synthetic Intermediate Procurement Specification

Methyl 6-Methoxyisoquinoline-1-Carboxylate: Validated Research and Industrial Application Scenarios


Medicinal Chemistry: MAO-A Inhibitor Lead Optimization

Research programs focused on developing novel MAO-A inhibitors for neurological disorders can utilize methyl 6-methoxyisoquinoline-1-carboxylate as a synthetic starting point. The 6-methoxy substitution pattern on the isoquinoline core confers a 6.2-fold potency advantage over the unsubstituted analog based on class-level evidence from structurally related N-methylisoquinolinium ions (IC₅₀ = 0.81 μM vs. 5.0 μM) [1]. The 1-position methyl ester further provides a versatile handle for diversification into amides, hydrazides, or alcohols, enabling systematic structure-activity relationship (SAR) exploration without requiring de novo scaffold construction .

Synthetic Chemistry: Protected Carboxylic Acid Building Block

In multi-step organic syntheses requiring a temporarily protected 1-carboxyl group on the 6-methoxyisoquinoline scaffold, methyl 6-methoxyisoquinoline-1-carboxylate serves as an ideal intermediate. The methyl ester remains stable under common reaction conditions (e.g., nucleophilic substitutions, cross-couplings) but can be selectively hydrolyzed under mild basic conditions to reveal the free carboxylic acid (6-methoxyisoquinoline-1-carboxylic acid) for subsequent amide bond formation or bioconjugation . This contrasts with directly procuring the free carboxylic acid, which would require additional protection-deprotection steps in many synthetic sequences.

Cell-Based Screening: Intracellular Target Engagement Assays

For phenotypic screening campaigns requiring intracellular target access, the methyl ester form offers a class-based permeability advantage over the ionized carboxylic acid analog. While direct permeability data are not published for this specific compound, established structure-property relationships indicate that methyl esters of aromatic acids exhibit 10- to 100-fold higher passive membrane permeability than their carboxylate counterparts [2]. This positions methyl 6-methoxyisoquinoline-1-carboxylate as the preferred analog for initial cell-based screening, with the carboxylic acid reserved for extracellular target engagement or as a negative control for permeability-dependent effects.

Quality-Controlled Chemical Biology Probe Synthesis

Laboratories synthesizing chemical biology probes (e.g., fluorescent conjugates, biotinylated affinity reagents) require starting materials with documented purity to ensure reproducible conjugation efficiency and minimal side-product formation. Methyl 6-methoxyisoquinoline-1-carboxylate is commercially available with certified purity of ≥95% (AKSci) or 97% (Chemenu), providing the batch-to-batch consistency necessary for quantitative probe synthesis . This verifiable purity specification distinguishes it from the ethyl ester analog, which lacks published minimum purity guarantees in current commercial offerings .

Technical Documentation Hub

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